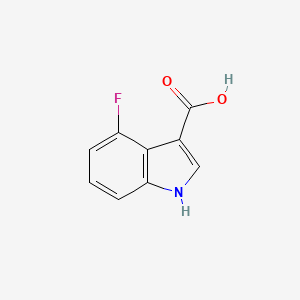

4-Fluoro-1H-indole-3-carboxylic acid

描述

4-Fluoro-1H-indole-3-carboxylic acid (CAS 23077-42-1) is a fluorinated indole derivative with a carboxylic acid group at the 3-position and fluorine at the 4-position of the indole ring. This compound is a key intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. Its commercial availability, highlighted by suppliers like Hefei Hirisun Pharmatech Co., Ltd., underscores its utility in drug discovery . The fluorine atom enhances metabolic stability and modulates electronic properties, while the carboxylic acid group enables further functionalization via amidation or esterification.

Structure

2D Structure

属性

IUPAC Name |

4-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCCTSJRSSJAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651656 | |

| Record name | 4-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23077-42-1 | |

| Record name | 4-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Fluorination Approaches

Fluorination of the indole nucleus at specific positions, such as the 4-position, can be achieved through:

- Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), which enable regioselective introduction of fluorine on activated aromatic rings.

- Halogen exchange or fluorine substitution on pre-functionalized intermediates (e.g., halogenated indoles) via nucleophilic aromatic substitution or metal-catalyzed coupling.

Introduction of the Carboxylic Acid Group at Position 3

Common methods for installing the carboxylic acid at the 3-position include:

- Vilsmeier–Haack formylation of the indole at position 3, followed by oxidation of the aldehyde to the carboxylic acid. This method is well-documented for indole derivatives and can be adapted for fluorinated indoles.

- Direct carboxylation of 3-lithio or 3-metalated indole intermediates with carbon dioxide.

- Oxidation of methyl or nitrile precursors at position 3 to the corresponding carboxylic acid.

Example Synthetic Procedure (Adapted from Related Indole-3-Carboxylic Acid Syntheses)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of 4-fluoroindole intermediate | Starting from 4-fluoroaniline or 4-fluorobenzene derivatives, cyclization with appropriate reagents forms the 4-fluoroindole core. | Provides the fluorinated indole scaffold. |

| 2. Vilsmeier–Haack formylation | Use of phosphorus oxychloride (POCl3) and anhydrous dimethylformamide (DMF) at 0–5 °C to generate the Vilsmeier reagent, followed by reaction with the 4-fluoroindole. | Introduces an aldehyde group at position 3. |

| 3. Oxidation of aldehyde to carboxylic acid | Oxidizing agents such as potassium permanganate (KMnO4) or silver oxide (Ag2O) convert the 3-formyl group to 3-carboxylic acid. | Yields this compound. |

| 4. Purification | Extraction, acidification (pH ~3), washing with organic solvents, drying, and column chromatography on silica gel using petroleum ether/ethyl acetate mixtures. | Ensures high purity of the final product. |

Detailed Research Findings and Data

Vilsmeier–Haack Formylation Specifics

- The Vilsmeier reagent is prepared by slow addition of POCl3 to anhydrous DMF at 0–5 °C with stirring for 30–40 minutes.

- The 4-fluoroindole is added dropwise at low temperature, followed by stirring at room temperature for 1–2 hours and refluxing for 5–8 hours to ensure complete formylation.

- After reaction completion, the mixture is cooled, neutralized with saturated sodium carbonate solution (pH 8–9), and the solid product is isolated by filtration and recrystallization.

Oxidation to Carboxylic Acid

- Oxidation of the 3-formyl group to the carboxylic acid is typically performed using strong oxidants under controlled conditions to avoid degradation of the fluorinated indole ring.

- Potassium permanganate oxidation is common, with reaction monitored by thin-layer chromatography (TLC).

- The reaction mixture is quenched, extracted, and purified by column chromatography.

Purification and Characterization

- The crude product is extracted with dichloromethane, washed with saturated saline, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Column chromatography on silica gel using petroleum ether/ethyl acetate (typically 10:1 v/v) yields the pure compound.

- Characterization is performed using NMR (¹H, ¹³C, and ¹⁹F), IR spectroscopy, and mass spectrometry to confirm the fluorine substitution and carboxylic acid functionality.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Vilsmeier reagent prep | POCl3 + DMF | 0–5 | 30–40 min | — | Slow addition, stirring |

| Formylation of indole | 4-Fluoroindole + Vilsmeier reagent | RT to reflux | 6–8 hours | 70–85 | Reaction monitored by TLC |

| Oxidation to acid | KMnO4 or Ag2O | RT to reflux | 2–4 hours | 60–75 | Controlled to prevent ring degradation |

| Purification | Extraction, column chromatography | Ambient | — | — | Silica gel, petroleum ether/ethyl acetate 10:1 |

化学反应分析

Types of Reactions

4-Fluoro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Electrophilic substitution: The fluorine atom can direct electrophilic substitution to specific positions on the indole ring.

Nucleophilic substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.

Oxidation and reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

Electrophilic substitution: Reagents like bromine or chlorinating agents in the presence of a Lewis acid.

Nucleophilic substitution: Reagents like amines or alcohols under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Electrophilic substitution: Halogenated indole derivatives.

Nucleophilic substitution: Amides or esters of indole.

Oxidation: Indole quinones.

Reduction: Dihydroindole derivatives.

科学研究应用

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 4-Fluoro-1H-indole-3-carboxylic acid derivatives as antiviral agents, particularly against HIV. For instance, indole derivatives have demonstrated efficacy in inhibiting HIV integrase, with IC50 values indicating their potency in preventing viral replication. Structural modifications have further enhanced their activity, suggesting a promising avenue for developing new antiviral therapies .

Enzyme Inhibition

The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways. This characteristic makes it a candidate for therapeutic applications targeting metabolic disorders and diseases where enzyme regulation is crucial .

Receptor Modulation

this compound can modulate receptor signaling pathways, which may impact various physiological responses. This property is particularly relevant in drug development aimed at treating conditions influenced by receptor activity .

Biochemical Research

Study of Biological Processes

This compound serves as a valuable probe in biochemical research to study enzyme interactions and metabolic pathways involving indole derivatives. Its unique chemical structure allows researchers to explore its effects on biological systems, contributing to the understanding of complex biochemical mechanisms .

Drug Development

As an intermediate in synthesizing various pharmaceuticals, this compound plays a critical role in enhancing the therapeutic efficacy of drugs, particularly those targeting cancer and inflammatory diseases .

Material Science

Organic Semiconductors

Research has explored the potential of this compound in creating novel materials, especially organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices and materials science .

Agricultural Chemistry

Agrochemical Formulation

The compound can be utilized in formulating agrochemicals, contributing to the development of effective herbicides and fungicides. This application is vital for improving crop yield and sustainability in agricultural practices .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed in methods for detecting and quantifying indole derivatives. This capability aids quality control and research applications across various fields .

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 4-Fluoro-1H-indole-2-carboxylic acid | Lacks the carboxylic acid group at the 3-position | Pharmaceutical synthesis, biochemical research |

| 1-Methyl-1H-indole-3-carboxylic acid | Lacks the fluorine atom at the 4-position | Drug development |

| 4-Fluoro-1-methyl-1H-indole-2-carboxylic acid | Combines fluorine and methyl groups influencing reactivity | Antiviral activity |

作用机制

The mechanism of action of 4-Fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to enzymes or receptors, influencing various biological pathways. For example, it may inhibit certain enzymes by forming strong hydrogen bonds or electrostatic interactions with active site residues.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers of Fluoroindole Carboxylic Acids

The position of fluorine and the carboxylic acid group on the indole ring significantly influences physicochemical and biological properties:

Key Observations :

- Electronic Effects : Fluorine at the 4-position (target compound) reduces electron density at the indole core compared to 5- or 6-fluoro isomers, affecting reactivity in electrophilic substitutions .

Halogen-Substituted Analogs

Replacing fluorine with other halogens alters lipophilicity and binding affinity:

Key Observations :

- Steric Effects : Iodine substitution (e.g., 4-Fluoro-3-iodo analog) limits rotational freedom, impacting target binding .

Bioactive Derivatives

Fluoroindole carboxylic acids serve as precursors for antitumor and antimicrobial agents:

Key Observations :

- Antitumor Activity: Quinoline derivatives (e.g., NSC 368390) show superior efficacy against solid tumors compared to indole-based analogs, likely due to enhanced DNA intercalation .

- Synthetic Utility : The carboxylic acid group in this compound facilitates conversion to amides, critical in protease inhibitor design .

生物活性

4-Fluoro-1H-indole-3-carboxylic acid (4FICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

4FICA is characterized by the presence of a fluorine atom at the 4-position of the indole ring, which enhances its stability and lipophilicity. This modification allows for stronger interactions with biological targets compared to its non-fluorinated counterparts.

Target Interactions

4FICA interacts with various molecular targets, including enzymes and receptors. It has been shown to bind with high affinity to cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis of endogenous compounds. The compound's ability to modulate enzymatic activity is pivotal in its biological effects.

Biochemical Pathways

The compound influences several biochemical pathways. Notably, it has been observed to inhibit tryptophan dioxygenase, affecting the metabolism of tryptophan, which is vital for serotonin production. Additionally, 4FICA impacts the MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including 4FICA. In a series of evaluations against various human cancer cell lines, compounds structurally related to 4FICA exhibited significant growth inhibition. For instance, analogs showed GI50 values ranging from 0.03 to 0.30 μM against leukemia cell lines .

| Compound | GI50 (μM) | Cancer Type |

|---|---|---|

| 7j | 0.03 | Leukemia |

| 7k | 0.04 | Solid Tumors |

| 7a | <0.01 | Breast Cancer |

These findings suggest that 4FICA and its analogs could serve as lead compounds in developing new anticancer therapies.

Antimicrobial Activity

The antibacterial properties of indole derivatives have also been explored. While specific data on 4FICA's antimicrobial efficacy is limited, related compounds have demonstrated activity against Gram-positive bacteria, suggesting potential utility in treating infections .

Case Studies

- Antitumor Activity : A study evaluating various indole carboxylic acid conjugates found that certain derivatives exhibited potent cytotoxic effects against multiple cancer cell lines, reinforcing the therapeutic promise of compounds like 4FICA .

- Metabolism Studies : Research on the metabolic pathways involving synthetic cannabinoids has provided insights into how fluorinated indole derivatives like 4FICA are processed in biological systems, emphasizing their pharmacokinetic profiles and potential toxicity .

Dosage and Toxicity

In animal models, low doses of 4FICA have shown minimal toxicity while effectively modulating biochemical pathways. Understanding the dosage-response relationship is critical for optimizing therapeutic applications and minimizing adverse effects.

常见问题

Q. What are the standard synthetic routes for preparing 4-Fluoro-1H-indole-3-carboxylic acid, and what are the critical reaction parameters?

- Methodological Answer : A common approach involves the fluorination of indole precursors. For example, electrophilic substitution on indole-3-carboxylic acid using fluorinating agents like Selectfluor™ under acidic conditions. Key parameters include:

- Temperature control : Maintain 0–5°C to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Stoichiometry : Ensure a 1:1 molar ratio of indole precursor to fluorinating agent to avoid over-fluorination.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d6) shows characteristic peaks: a singlet for the carboxylic proton (~12.5 ppm) and doublets for the fluorine-coupled aromatic protons. F NMR confirms fluorine incorporation (−120 to −140 ppm).

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative mode typically yields [M–H]⁻ ions. Exact mass matches theoretical values (e.g., m/z 194.02 for C₉H₅FNO₂).

- Infrared Spectroscopy (FTIR) : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and 1250 cm⁻¹ (C–F bond) validate functional groups .

Q. What are the known biological or pharmacological activities associated with this compound and its derivatives?

- Methodological Answer : Fluorinated indoles are explored as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds. For example:

- Structure-Activity Relationship (SAR) : Fluorine at the 4-position enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

- Assays : In vitro cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) are standard. Derivatives may act as ATP-competitive inhibitors in kinase targets .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX software resolve the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation in ethanol/water (7:3 v/v) at 25°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement (SHELXL) : Initial structure solution via direct methods, followed by full-matrix least-squares refinement. Key metrics:

- R-factor : Aim for <0.05 (e.g., R₁ = 0.043 as in similar fluorinated indoles).

- Torsion angles : Validate planarity of the indole ring and fluorine’s positional accuracy .

Q. What strategies resolve contradictory data in stability studies of fluorinated indole derivatives under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Use HPLC to monitor degradation products at pH 1–13.

- Contradiction Analysis : If instability at acidic pH conflicts with literature, verify via:

- Control experiments : Compare with non-fluorinated analogs to isolate fluorine’s electronic effects.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to assess protonation states and bond dissociation energies .

Q. How does fluorine substitution at the 4-position influence supramolecular interactions in this compound?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F⋯H, O⋯H). Fluorine’s electronegativity enhances halogen bonding (e.g., F⋯π interactions).

- Thermal Analysis (TGA/DSC) : Compare melting points and decomposition profiles with non-fluorinated analogs. Fluorine increases thermal stability by ~20°C due to stronger crystal packing .

Q. What challenges arise in optimizing synthetic yields of this compound under heterogeneous catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, CuI, or zeolites for cross-coupling steps. For example, CuI may improve Ullmann-type couplings but require strict anhydrous conditions.

- Yield Optimization :

- DoE (Design of Experiments) : Vary catalyst loading (5–20 mol%), temperature (80–120°C), and reaction time (12–24 hrs).

- Byproduct Mitigation : Use quenching agents (e.g., Na₂S₂O₃) to suppress tar formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。